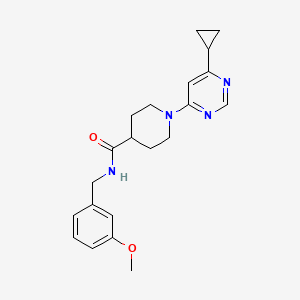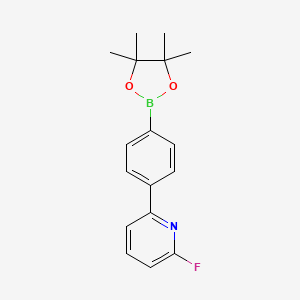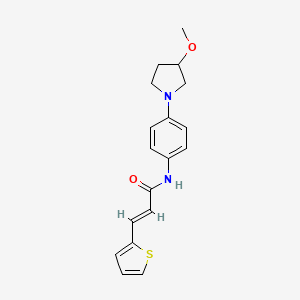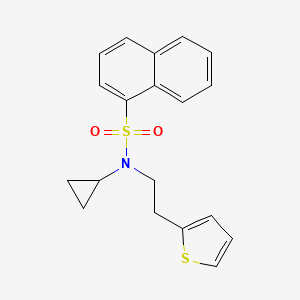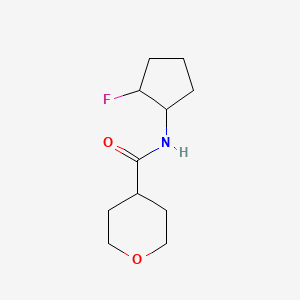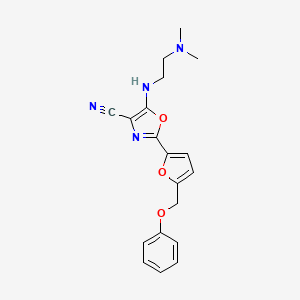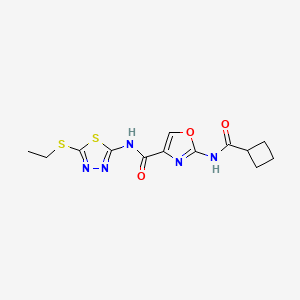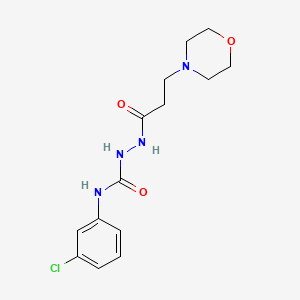![molecular formula C42H33N3 B2600813 5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine CAS No. 1400987-00-9](/img/structure/B2600813.png)
5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is an amine derivative of biphenyl and is a colorless solid, although aged samples can appear colored . Biphenyl-4-amine is a biphenyl substituted by an amino group at position 4 .
Synthesis Analysis
4-Aminobiphenyl is prepared by reduction of 4-nitrobiphenyl, which, together with the 2-nitro derivatives, is obtained by nitration of biphenyl .Molecular Structure Analysis
The molecular formula for 4-aminobiphenyl is C12H11N . The molecular structure of biphenyl-4-amine is also similar .Chemical Reactions Analysis
Like other aniline derivatives, 4-aminobiphenyl is weakly basic .Physical And Chemical Properties Analysis
4-Aminobiphenyl is a colorless solid, although aged samples can appear colored. It has a floral odor. It is slightly soluble in cold water and very soluble in hot water .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The compound demonstrates significant antimalarial properties. In a study focused on various biphenyl analogues, increasing antimalarial potency was found to correlate with certain molecular characteristics. This compound exhibited high activity against resistant strains of parasites and positive pharmacokinetic properties, suggesting potential for clinical application (Werbel et al., 1986).
Electrochemical Response
This biphenyl derivative is known for its unique electrochemical properties. A study analyzing its molecular structures found significant variations in oxidation potentials and electron donation capabilities, suggesting applications in materials science and electronics (Low et al., 2004).
Polymer Material Applications
The biphenyl units in this compound contribute to the synthesis of high-performance polyimides with unique thermal, mechanical, and optical properties. This makes it a valuable component in developing transparent and high-strength polymers for various industrial applications (Guan et al., 2015).
Application in Organic Light-Emitting Diodes
The compound has been used in the development of amorphous molecular materials for organic light-emitting diodes (OLEDs). Its ability to form stable amorphous glasses with high glass-transition temperatures makes it suitable for use in high-performance and thermally stable OLEDs (Shirota et al., 2000).
Luminescence Sensing and Photocatalytic Activities
Studies have also shown that coordination polymers based on this biphenyl derivative exhibit luminescence sensing and photocatalytic activities. These properties are particularly useful in detecting specific ions and antibiotics in aqueous solutions and in the degradation of organic pollutants (Xue et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDIHRCMTOLXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

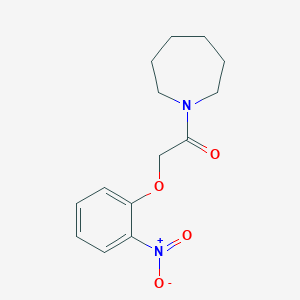
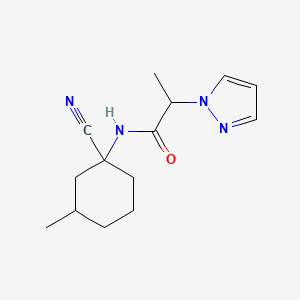

![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)
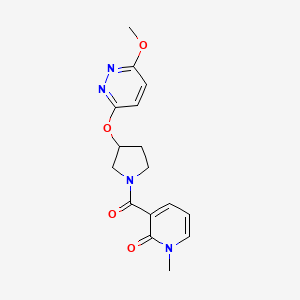
![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)
